Fmoc-L-phg(4-CL)-OH

Description

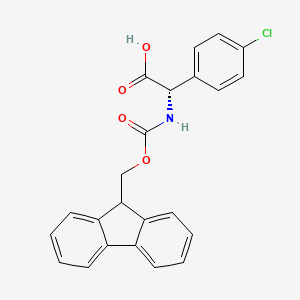

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPCQNPEZKEZGX-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801143639 | |

| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260590-28-0 | |

| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260590-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Alpha 9 Fluorenylmethyloxycarbonyl L 4 Chloro Phenylglycine

Precursor Synthesis and Halogenation Strategies

The synthesis of Fmoc-L-phg(4-CL)-OH begins with the preparation of the core amino acid structure, L-4-chlorophenylglycine.

Synthesis of 4-Chlorophenylglycine Precursors

4-Chlorophenylglycine, also known as 2-amino-2-(4-chlorophenyl)acetic acid, is a non-proteinogenic amino acid that can be synthesized through several established routes. A primary method involves starting with 4-chlorobenzaldehyde (B46862). One efficient approach utilizes a combination of microchannel and tubular reactors, where 4-chlorobenzaldehyde is reacted with ammonium (B1175870) bicarbonate and sodium cyanide, followed by alkaline hydrolysis google.com. This process is noted for its speed, completing the reaction in approximately 8-18 minutes, and yielding the product with high purity (>98.0%) and yield (>95%) google.com. This pathway is a variation of the Bucherer-Bergs reaction, a general method for synthesizing hydantoins from carbonyl compounds, cyanide, and ammonium carbonate, which are subsequently hydrolyzed to amino acids google.com. L-4-Chlorophenylglycine is also commercially available, indicating well-developed industrial synthesis methods medchemexpress.commedchemexpress.comtcichemicals.com.

Table 2.1.1: Synthesis of 4-Chlorophenylglycine

| Method/Precursor | Key Reagents/Conditions | Typical Yield | Typical Purity | Notes | Source |

| From 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde, Ammonium bicarbonate, Sodium cyanide, Microchannel/Tubular reactors, Alkaline hydrolysis | >95% | >98.0% | Efficient, rapid reaction time (8-18 min) | google.com |

| Bucherer-Bergs Reaction (General) | Carbonyl compound, Cyanide, Ammonium carbonate, followed by hydrolysis | Varies | Varies | General method for amino acid synthesis | google.com |

Regioselective Chlorination Approaches to the Phenyl Ring

The synthesis of 4-chlorophenylglycine typically relies on employing a pre-chlorinated starting material, such as 4-chlorobenzaldehyde, to ensure the chlorine atom is positioned at the para (4-) position of the phenyl ring google.com. While palladium-catalyzed C-H functionalization methods exist for the halogenation of phenylglycine derivatives, these often target the ortho position and may not be the most direct route for obtaining the specific 4-chloro isomer mdpi.comacs.orgresearchgate.netacs.org. Therefore, the strategy of using a para-substituted benzaldehyde (B42025) derivative is the predominant method for introducing the chlorine atom at the desired position.

Fmoc Protection of the Alpha-Amino Group

Once L-4-chlorophenylglycine is synthesized or obtained, the next critical step is the protection of its alpha-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential to prevent unwanted reactions of the amine during subsequent peptide coupling steps altabioscience.com.

Standard Reagents for Fmoc Introduction

The Fmoc group is typically introduced using activated Fmoc derivatives. The most common reagents employed for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) altabioscience.comtotal-synthesis.comwikipedia.orgmedchemexpress.comyoutube.comyoutube.com. Fmoc-OSu is often favored in contemporary synthesis due to its greater stability and a reduced tendency to form byproducts compared to Fmoc-Cl total-synthesis.commedchemexpress.com. The mechanism involves the nucleophilic attack of the amino group on the activated Fmoc reagent, with a base present to neutralize the acid byproduct (e.g., HCl from Fmoc-Cl) and facilitate the reaction total-synthesis.comyoutube.comyoutube.com.

Optimized Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity of the Fmoc-protected amino acid is critical for the success of subsequent peptide synthesis steps sigmaaldrich.com. The quality of Fmoc-amino acid building blocks directly impacts peptide yield, purity, and the ease of purification sigmaaldrich.com.

Fmoc protection reactions are typically conducted under basic conditions to facilitate the reaction and neutralize any acidic byproducts formed during the process total-synthesis.comyoutube.comyoutube.com. Common bases used include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) wikipedia.org.

The choice of solvent system is also crucial. Reactions often employ aqueous mixtures combined with organic co-solvents such as dioxane, acetonitrile, or dimethylformamide (DMF) total-synthesis.comwikipedia.orgresearchgate.netsci-hub.se. Green chemistry principles have also led to the development of methods utilizing water as a primary solvent under mild, catalyst-free conditions for the Fmoc protection of amines and amino acids researchgate.net.

Optimized reaction conditions generally involve maintaining controlled temperatures, typically ranging from 0°C to room temperature, to maximize yield and minimize the formation of undesired side products sci-hub.se. For instance, a common procedure involves preparing a salt of the amino acid, such as a dicyclohexylamine (B1670486) (DCHA) salt, and then reacting it with Fmoc-Nosu in an aqueous-acetonitrile mixture. The reaction is maintained at a basic pH (around 8) using sodium carbonate, with temperatures controlled between 0-5°C during reagent addition, followed by overnight stirring at room temperature. Subsequent acidification and extraction are performed to isolate the Fmoc-protected amino acid sci-hub.se. High enantiomeric purity (≥99.8%) and HPLC purity (≥99%) are key specifications for these building blocks sigmaaldrich.com.

Table 2.2.2.1: Typical Conditions for Fmoc Protection of Amino Acids

| Reagent | Solvent System | Base | Temperature | Typical Yield/Purity | Notes | Source |

| Fmoc-Cl or Fmoc-OSu | Water/Dioxane, Water/Acetonitrile, DMF, Water | NaHCO₃, Na₂CO₃, NaOH | 0°C to Room Temperature | High (e.g., ≥99% HPLC, ≥99.8% enantiomeric) | Fmoc-OSu often preferred for stability and fewer side reactions. Aqueous media are utilized for green synthesis. | altabioscience.comtotal-synthesis.comwikipedia.orgmedchemexpress.comyoutube.comyoutube.comresearchgate.netsci-hub.se |

Compound List:

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-chloro-phenylglycine (this compound)

4-Chlorobenzaldehyde

Ammonium bicarbonate

Sodium cyanide

Sodium hydroxide (B78521)

4-Chlorophenylglycine

L-4-Chlorophenylglycine

DL-4-Chlorophenylglycine

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Nosu)

Dicyclohexylamine (DCHA)

Temperature and Reaction Time Optimization

Optimizing temperature and reaction time is crucial for maximizing yield and minimizing side reactions during Fmoc protection. Studies on Fmoc protection of amino acids generally indicate that reactions are typically performed at temperatures ranging from 0°C to room temperature . Maintaining these moderate temperatures helps to prevent degradation of reagents and products, as well as suppress unwanted side reactions. The reaction time can vary depending on the specific amino acid, the Fmoc-donating reagent, and the solvent system used, but often ranges from a few minutes to several hours rsc.org. For instance, some Fmoc protection reactions are reported to be complete within 30 minutes to a few hours at room temperature . Precise control ensures that the reaction goes to completion without prolonged exposure to conditions that could lead to racemization or other side products nih.govpeptide.com.

Advanced Fmoc Protection Methodologies (e.g., Silylation-Assisted)

Advanced methodologies, such as silylation-assisted Fmoc protection, can significantly enhance reaction efficiency and product purity. This approach involves pre-treating the amine component with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA), before reacting it with an activated Fmoc reagent google.comgoogle.com. Silylation can protect reactive functional groups, increase the solubility of the amino acid in organic solvents, and facilitate milder reaction conditions google.com. This method has been shown to yield high purity products (>90%) under anhydrous conditions, which helps prevent side reactions . The silylated intermediate reacts with an activated Fmoc reagent, such as Fmoc-OSu, to form the desired Fmoc-protected amino acid google.com. This technique is particularly beneficial for amino acids that are prone to side reactions or have limited solubility.

Purification Techniques for Synthesized N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-chloro-phenylglycine

After synthesis, purification is essential to isolate this compound in high purity, suitable for subsequent applications.

Chromatographic Purification Methods (e.g., Reverse-Phase HPLC, Flash Chromatography)

Chromatographic techniques are the primary methods for purifying Fmoc-protected amino acids.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used due to its high resolution and ability to separate compounds based on hydrophobicity. For this compound, RP-HPLC with C18 columns is effective, often employing gradients of water and acetonitrile, sometimes with additives like trifluoroacetic acid (TFA) or ammonium acetate (B1210297), to achieve high purity (>95%) vulcanchem.comuci.edunih.gov.

Flash Chromatography is another common preparative technique, typically utilizing silica (B1680970) gel as the stationary phase. Solvent systems commonly include mixtures of hexanes and ethyl acetate, or methylene (B1212753) chloride and methanol (B129727) rochester.eduteledynelabs.com. For ionizable compounds like amino acid derivatives, adjustments to pH or the addition of volatile buffers (e.g., acetic acid, triethylamine) can be necessary to optimize separation and prevent irreversible interactions with the silica surface rochester.edubiotage.comreddit.com. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3 on TLC for efficient separation rochester.edu.

Crystallization and Recrystallization Procedures

Crystallization and recrystallization are valuable methods for obtaining highly pure crystalline solids. These techniques can be employed as a final purification step or as an alternative to chromatography. The choice of solvent system for crystallization is critical and often involves trials with various organic solvents or solvent mixtures (e.g., ethanol/water systems) to achieve optimal crystal formation and purity google.comgoogle.com. For example, Fmoc-L-leucine has been purified by crystallization from an ethanol/water system, yielding high purity product google.comgoogle.com. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization, and then filtering and drying the crystals.

Control of Stereochemical Integrity During Synthesis

Maintaining the stereochemical integrity of the L-configuration of phenylglycine is paramount during the synthesis of this compound.

Strategies to Prevent Racemization of the L-Configuration

Racemization, the loss of optical purity leading to the formation of the D-enantiomer, can occur at various stages of amino acid synthesis and peptide coupling, particularly due to the acidity of the alpha-proton nih.govluxembourg-bio.comresearchgate.net. For Fmoc-protected amino acids, especially those with sensitive side chains or alpha-carbons, specific strategies are employed:

Mild Reaction Conditions: Using mild temperatures (0°C to room temperature) and avoiding prolonged exposure to basic or acidic conditions during Fmoc protection and subsequent coupling steps can minimize racemization nih.govluxembourg-bio.com.

Choice of Coupling Reagents: In peptide synthesis, the choice of coupling reagents and additives is critical. Reagents like HOBt, 6-Cl-HOBt, or HOAt are known to suppress racemization peptide.com. For phenylglycine derivatives, specific coupling reagents such as DEPBT or COMU combined with TMP or DMP have been shown to reduce racemization to a negligible level luxembourg-bio.comresearchgate.net.

Silylation: As mentioned earlier, silylation-assisted Fmoc protection can be performed under anhydrous conditions, which can also contribute to preserving stereochemical integrity google.com.

Base Selection for Fmoc Deprotection: While piperidine (B6355638) is commonly used for Fmoc deprotection, alternative bases like DBU or piperazine (B1678402) in specific solvent systems (e.g., NMP) have been investigated for potentially faster kinetics and reduced side reactions, including racemization, although the direct impact on phenylglycine racemization needs specific evaluation uci.eduacs.org.

Avoiding Harsh Conditions: Harsh deprotection conditions used in some peptide synthesis strategies (e.g., strong acids or bases) can lead to racemization and other side reactions like aspartimide formation nih.gov. The Fmoc strategy is generally favored for its milder deprotection conditions.

Monitoring Enantiomeric Purity (e.g., Analytical HPLC)

Ensuring the enantiomeric purity of this compound is paramount, particularly when it is utilized as a building block in solid-phase peptide synthesis (SPPS). The presence of the undesired enantiomer can compromise the structural integrity and biological activity of the final peptide product. Analytical High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the gold standard for accurately determining and quantifying the enantiomeric excess (ee) of such chiral compounds phenomenex.com.

Methodology

The principle behind chiral HPLC for enantiomeric purity assessment involves the differential interaction of the two enantiomers of this compound with a chiral selector immobilized on the stationary phase. This differential interaction leads to distinct retention times for each enantiomer, allowing for their separation and quantification.

Key Chromatographic Parameters:

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for the separation of Fmoc-protected amino acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely employed due to their versatility and ability to resolve a broad spectrum of chiral compounds phenomenex.comresearchgate.netresearchgate.net. Specific examples include Chiralpak® columns (e.g., Chiralpak-IA) and Lux® Cellulose phases, which have demonstrated efficacy in separating Fmoc-amino acid derivatives phenomenex.comrsc.org. Cyclodextrin-based stationary phases are also utilized mst.edu.

Mobile Phase: Reversed-phase (RP) HPLC conditions are commonly adopted. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar organic solvent, like isopropyl alcohol or acetonitrile. Additives such as trifluoroacetic acid (TFA) are often included to improve peak shape and resolution rsc.orgmdpi.com. For instance, a mobile phase comprising 10% isopropyl alcohol in 90% hexane with 0.1% TFA is a representative system rsc.org.

Detection: Ultraviolet (UV) detection is the standard method for monitoring the eluting peaks, with detection wavelengths commonly set around 254 nm, corresponding to the chromophore of the Fmoc group rsc.org.

Analysis Time and Resolution: Optimized methods aim to achieve baseline separation (Resolution, Rs > 1.5) of the enantiomers within a reasonable analysis time, often less than 25 minutes phenomenex.com.

Research Findings and Data

The enantiomeric purity of Fmoc-protected amino acids, including derivatives of phenylglycine, is critical for their application in peptide synthesis, where enantiomeric excess (ee) values typically exceeding 99.0% are required phenomenex.com. While specific published data detailing the HPLC separation parameters for this compound itself might be proprietary or embedded within broader studies, the methodologies developed for similar Fmoc-amino acids are directly applicable. Research has shown that with appropriate chiral stationary phases and mobile phase optimization, high enantiomeric purities can be reliably achieved and quantified phenomenex.comnih.gov. For example, studies on related Fmoc-amino acids have reported achieving ee values greater than 99.5% nih.gov. The method is recognized for its sensitivity, speed, and ease of use, making it indispensable for quality control phenomenex.com.

Table 1: Representative HPLC Conditions for Enantiomeric Purity Analysis of Fmoc-Amino Acids

| Parameter | Specification | Reference |

| Column | Chiralpak® IA (250 mm x 4 mm, 5 µm) or similar polysaccharide-based CSP | phenomenex.comrsc.org |

| Mobile Phase | 10% Isopropyl Alcohol / 90% Hexane with 0.1% TFA | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection Wavelength | 254 nm | rsc.org |

| Column Temperature | Ambient (e.g., 20-25 °C) | phenomenex.com |

| Injection Volume | 10 µL | rsc.org |

| Typical Analysis Time | < 25 minutes | phenomenex.com |

| Achievable Resolution (Rs) | > 1.5 (Baseline Separation) | phenomenex.com |

| Typical Enantiomeric Excess (ee) | > 99.0% | phenomenex.comnih.gov |

Note: The parameters listed are representative for the chiral HPLC analysis of Fmoc-protected amino acids and may require optimization for this compound.

Compound List:

this compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-chlorophenylglycine)

Fmoc-protected amino acids

Phenylglycine derivatives

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs

Amylose-derived CSPs

Chiralpak® IA

Lux® Cellulose phases

Cyclodextrin-based stationary phases

Hexane

Isopropyl Alcohol

Acetonitrile

Trifluoroacetic acid (TFA)

Integration of N Alpha 9 Fluorenylmethyloxycarbonyl L 4 Chloro Phenylglycine in Peptide Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-phg(4-CL)-OH serves as a crucial component in the Fmoc/tBu strategy of SPPS, a widely adopted method for constructing peptide chains on a solid support peptide.comnih.gov. The Fmoc group provides base-labile protection for the alpha-amino group, allowing for iterative deprotection and coupling cycles without affecting acid-labile side-chain protecting groups. The incorporation of this modified amino acid allows for the introduction of a halogenated, non-proteinogenic amino acid into peptide sequences, potentially impacting peptide conformation, stability, and receptor interactions.

Coupling Mechanisms and Reagents for Peptide Bond Formation

The formation of a peptide bond involves the activation of the carboxyl group of the incoming Fmoc-protected amino acid, followed by its reaction with the free amino group of the growing peptide chain attached to the solid support. Several classes of coupling reagents are employed to facilitate this process efficiently and with minimal racemization.

Uronium and aminium-based coupling reagents are highly effective for activating the carboxyl group of Fmoc-protected amino acids, including this compound, for peptide bond formation in SPPS chempep.compeptide.comuni-kiel.debachem.com. Popular reagents include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

These reagents convert the carboxyl group into an activated ester or similar intermediate, which is highly susceptible to nucleophilic attack by the free amine on the resin-bound peptide chempep.compeptide.comuni-kiel.de. HATU is often preferred due to its faster reaction kinetics and reduced epimerization compared to HBTU peptide.com. For challenging couplings, such as those involving sterically hindered amino acids or modified residues like this compound, more potent reagents like HATU are recommended chempep.com. The efficiency of these reagents ensures high coupling yields, minimizing the formation of deletion sequences.

Table 1: Common Peptide Coupling Reagents in SPPS

| Reagent | Type | Mechanism of Activation | Key Features |

| HBTU | Aminium/Uronium | Forms active OBt ester | Efficient, low racemization (with additives), widely used chempep.compeptide.com |

| HATU | Aminium/Uronium | Forms active OAob ester (7-azabenzotriazole) | Faster reaction, less epimerization than HBTU, effective for difficult couplings chempep.compeptide.com |

| TBTU | Aminium/Uronium | Forms active OBt ester | Efficient, similar to HBTU, requires pre-activation for some amino acids chempep.compeptide.com |

The coupling reaction typically requires the presence of a non-nucleophilic base to neutralize the acid generated during activation and to promote the nucleophilic attack of the amine peptide.comchempep.comuni-kiel.debachem.com. Common bases used in conjunction with uronium/aminium reagents include:

DIPEA (N,N-Diisopropylethylamine)

NMM (N-Methylmorpholine)

These bases facilitate the reaction by ensuring the amine is in its free form and by scavenging any acidic byproducts peptide.comchempep.comuni-kiel.debachem.com. The choice of solvent is also critical, with DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) being the most prevalent due to their ability to solvate both the reagents and the resin-bound peptide peptide.comchempep.comuni-kiel.denih.govrsc.orggoogle.commdpi.comacs.org. While DIPEA is widely used, it has been noted to potentially induce racemization in certain amino acid couplings chempep.com. The specific influence of the 4-chloro substituent on phenylglycine on optimal base and solvent selection for coupling is not extensively detailed in the provided literature, but standard protocols are generally applicable.

Table 2: Common Bases and Solvents in SPPS Coupling

| Component | Role | Common Examples | Notes |

| Solvent | Solubilizes reagents and resin, facilitates reaction kinetics | DMF, NMP | DMF is the most common; NMP offers similar properties. |

| Base | Neutralizes acids, promotes amine nucleophilicity, scavenges byproducts | DIPEA, NMM, Collidine | DIPEA can sometimes cause racemization; collidine is a milder alternative chempep.comuni-kiel.de. |

Fmoc Deprotection in SPPS Cycles

After each amino acid coupling step, the N-terminal Fmoc protecting group must be removed to expose the free amine for the next coupling reaction. This deprotection step is typically achieved using a mild base.

The Fmoc group is characteristically base-labile, undergoing cleavage via a β-elimination mechanism, specifically an E1cB (unimolecular elimination, conjugate base) pathway nih.govacs.orgtotal-synthesis.commdpi.com. The process begins with the abstraction of a proton from the methylene (B1212753) group situated between the two carbonyl groups of the Fmoc moiety by a base (e.g., piperidine) nih.govacs.orgtotal-synthesis.commdpi.com. This deprotonation generates a carbanion, which is stabilized by the adjacent carbonyl and the fluorene (B118485) ring system. The carbanion then undergoes elimination of the carbamate (B1207046) linkage, releasing dibenzofulvene (DBF) and carbon dioxide nih.govacs.orgtotal-synthesis.commdpi.com. Dibenzofulvene is a reactive intermediate that can potentially react with nucleophiles, including the deprotected amine on the peptide chain, leading to side products. Therefore, the base used for Fmoc removal also serves to scavenge the dibenzofulvene, forming stable adducts and preventing further unwanted reactions nih.govgoogle.commdpi.comacs.orgtotal-synthesis.comacs.orgacs.org.

The standard and most widely employed method for Fmoc deprotection in SPPS involves treating the resin with a solution of piperidine (B6355638) in DMF chempep.comnih.govrsc.orggoogle.commdpi.comacs.org. Typically, a 20% (v/v) solution of piperidine in DMF is used. The reaction is usually rapid, often completed within minutes, and can be repeated if necessary to ensure complete removal of the Fmoc group chempep.comrsc.org.

Alternative bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or morpholine (B109124) can also be used, with DBU generally exhibiting faster deprotection kinetics but being a stronger base peptide.comnih.gov. Piperazine (B1678402) has also been investigated as a base for Fmoc removal, showing promise in reducing diketopiperazine (DKP) formation, a common side reaction, particularly with secondary amino acids acs.orgacs.org.

The optimization of deprotection conditions for this compound would follow general principles, balancing efficient Fmoc removal with the preservation of peptide integrity. While specific studies detailing the optimization for this particular chlorinated phenylglycine derivative are not explicitly detailed in the provided snippets, standard protocols are generally effective. Monitoring the deprotection progress can be achieved through UV-Vis spectroscopy, observing the characteristic absorbance of the Fmoc group and its cleavage products chempep.commdpi.com.

Table 3: Fmoc Deprotection Conditions and Considerations

| Base | Solvent | Concentration | Reaction Time | Notes |

| Piperidine | DMF | 20% (v/v) | Minutes | Standard, effective. Scavenges DBF. chempep.comnih.govrsc.orggoogle.commdpi.comacs.org |

| DBU | DMF | 2% (v/v) | Minutes | Faster than piperidine, stronger base. Can lead to higher epimerization in some cases. peptide.comnih.gov |

| Morpholine | DMF | 10-50% (v/v) | Minutes | Milder alternative to piperidine, sometimes used for sensitive peptides. nih.govresearchgate.net |

| Piperazine | DMF/NMP | 5% (w/v) | Minutes | Alternative base, shown to reduce DKP formation. acs.orgacs.org |

Challenges and Mitigation Strategies in SPPS Utilizing N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-chloro-phenylglycine

The incorporation of this compound into peptide sequences via SPPS requires meticulous attention to prevent common issues such as racemization and sequence-dependent side reactions.

Phenylglycine derivatives, including this compound, are known to be susceptible to racemization, particularly at the alpha-carbon, due to the acidity of the benzylic proton researchgate.netluxembourg-bio.commdpi.com. This epimerization can occur during both the activation/coupling step and the Fmoc deprotection step nih.govresearchgate.net.

Coupling: The base-catalyzed coupling of Fmoc-phenylglycine derivatives is identified as a critical step for racemization researchgate.netluxembourg-bio.com. Weaker bases with enhanced steric shielding around the amino function, such as N-methylmorpholine (NMM) with a pKa of 7.38, have been shown to minimize racemization compared to stronger bases like diisopropylethylamine (DIPEA) luxembourg-bio.com. The choice of coupling reagents also plays a significant role. While reagents like HATU, HBTU, and PyBOP have been used, newer reagents such as COMU, DEPBT, and DMTMM-BF4 have demonstrated superior performance in reducing phenylglycine racemization researchgate.netluxembourg-bio.com. For instance, using COMU combined with TMP or DMP has been reported to reduce racemization to negligible levels researchgate.netluxembourg-bio.com. Microwave-assisted SPPS under specific conditions (e.g., 50 °C, 22 Watts with DMTMM-BF(4)/NMM) has also shown promise in improving diastereomeric purity nih.gov.

Deprotection: While racemization during coupling is a major concern, it can also occur during the Fmoc deprotection step, especially with basic conditions nih.govresearchgate.net. The standard deprotection reagent, piperidine in DMF, can contribute to epimerization nih.govchempep.com. Alternative bases or modified deprotection protocols might be necessary for sensitive sequences.

Beyond racemization, this compound can participate in or be affected by sequence-dependent side reactions common in SPPS.

Aggregation: Although not specifically detailed for this compound, aggregation is a general challenge in SPPS, particularly with hydrophobic or sterically hindered sequences, which can impede coupling and deprotection efficiency iris-biotech.dechempep.com. The presence of the chlorophenyl group might contribute to hydrophobicity. Strategies to mitigate aggregation include using chaotropic salts, nonionic detergents, or microwave irradiation peptide.com.

Diketopiperazine (DKP) Formation: The formation of diketopiperazines is a common side reaction, especially with C-terminal proline residues or when coupling is slow iris-biotech.dechempep.com. While phenylglycine itself is not proline, its incorporation might influence the propensity for DKP formation in adjacent residues. Using dipeptide building blocks or alternative deprotection bases like tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) can help iris-biotech.dechempep.com.

Aspartimide Formation: This reaction, involving the side-chain carboxyl group of aspartic acid, can lead to racemization and the formation of β-peptides iris-biotech.dechempep.combiotage.com. While this compound does not possess a carboxyl side chain, its presence in a sequence alongside aspartic acid could potentially influence the conditions under which aspartimide formation occurs, or vice-versa. Strategies to prevent aspartimide formation include adding HOBt to the deprotection solution peptide.com.

Other Side Reactions: General side reactions in Fmoc SPPS include incomplete Fmoc deprotection, N-O shifts, and modifications of sensitive residues like tryptophan, methionine, or cysteine iris-biotech.dechempep.comsigmaaldrich.comthermofisher.com. The specific effect of the 4-chloro substituent on these reactions is not extensively documented for this particular derivative, but general strategies for managing side reactions, such as careful selection of protecting groups and cleavage cocktails, are crucial sigmaaldrich.comthermofisher.com.

Application in Solution-Phase Peptide Synthesis

While SPPS is prevalent, solution-phase peptide synthesis (SPPS) offers an alternative approach, particularly for shorter peptides or specific coupling strategies.

Solution-phase peptide synthesis involves carrying out all reactions in solution, rather than on a solid support. This method allows for easier purification of intermediates and potentially higher yields for specific sequences.

Purification: Intermediates in solution-phase synthesis can be purified using standard techniques like crystallization or chromatography, which can be advantageous for removing byproducts and ensuring high purity of the final peptide sigmaaldrich.comthermofisher.com.

Scale-Up: Solution-phase synthesis is often preferred for large-scale production of peptides due to its scalability and the ability to control reaction conditions more precisely without the limitations of resin capacity or diffusion sigmaaldrich.comthermofisher.com.

Reaction Monitoring: Monitoring reaction progress in solution can be achieved through various analytical techniques such as TLC, HPLC, and NMR, allowing for real-time assessment of coupling and deprotection steps thermofisher.com.

The choice and application of protecting groups are critical in solution-phase peptide synthesis to ensure selective bond formation and prevent side reactions. The Fmoc group is commonly used for N-terminal protection.

N-alpha (Nα) Protection: The Fmoc group is employed for the temporary protection of the α-amino group. It is stable under acidic conditions used for side-chain deprotection and is readily removed by mild bases, typically piperidine in DMF chempep.comnih.goviris-biotech.de. This base-lability allows for orthogonal deprotection of side-chain protecting groups, which are usually acid-labile (e.g., tBu, Trt) sigmaaldrich.comnih.goviris-biotech.de.

Side-Chain Protection: For this compound in solution-phase synthesis, the specific side-chain protecting groups would depend on the other amino acids present in the peptide sequence. Standard Fmoc/tBu chemistry often utilizes tert-butyl (tBu) esters for aspartic and glutamic acids, and tert-butyl ethers for serine, threonine, and tyrosine sigmaaldrich.comnih.goviris-biotech.de. The presence of the chlorine atom on the phenyl ring of phenylglycine does not typically require additional side-chain protection unless it participates in specific reactions under the chosen synthesis conditions. However, the general considerations for protecting groups in solution-phase synthesis remain: they must be stable during coupling and Fmoc deprotection, and selectively removable at the final cleavage step sigmaaldrich.comiris-biotech.de. The selection of protecting groups must also consider their compatibility with the solvents and reagents used in solution.

Stereochemical Stability and Racemization Studies of N Alpha 9 Fluorenylmethyloxycarbonyl L 4 Chloro Phenylglycine

Mechanisms of Alpha-Carbon Racemization in Phenylglycine Derivatives

The alpha-carbon of amino acids, particularly those with electron-withdrawing or activating groups on the side chain, is susceptible to deprotonation. This process can lead to the formation of a planar enolate intermediate, which, upon reprotonation, can result in the inversion of stereochemistry (racemization) or epimerization. Phenylglycine derivatives are especially prone to this due to the benzylic nature of the alpha-proton, which is stabilized by resonance within the phenyl ring. The presence of a chlorine atom at the 4-position of the phenyl ring in Fmoc-L-phg(4-CL)-OH is an electron-withdrawing group that further increases the acidity of the alpha-proton, thereby enhancing its susceptibility to racemization researchgate.net.

Base-Induced Enolization Pathways

Base-catalyzed enolization is a primary mechanism for racemization in amino acids slideshare.netvanderbilt.edumasterorganicchemistry.comlibretexts.orglibretexts.org. In the context of peptide synthesis, bases are frequently employed for Fmoc deprotection and during coupling reactions. These bases can abstract the alpha-proton of the amino acid residue, forming a resonance-stabilized enolate anion. The planar geometry of this enolate intermediate allows for reprotonation from either face, leading to the formation of both the desired L-isomer and the undesired D-isomer (or the corresponding epimer). The rate of enolization and subsequent racemization is highly dependent on the strength and steric hindrance of the base, as well as the solvent system slideshare.nethighfine.com. For phenylglycine derivatives, the benzylic alpha-proton is particularly acidic, facilitating deprotonation by even moderately basic conditions researchgate.net.

Influence of Protecting Groups and Reaction Conditions on Stereointegrity

The choice of protecting groups and reaction conditions plays a critical role in maintaining the stereochemical integrity of amino acids during peptide synthesis. The N-alpha-(9-fluorenylmethyloxycarbonyl) (Fmoc) group, while generally robust, can be removed using basic conditions (e.g., piperidine (B6355638) in DMF), which can, in turn, promote racemization, especially if the deprotection step is prolonged or if the amino acid residue is particularly sensitive mdpi.com.

The coupling step, where the activated carboxyl group of one amino acid reacts with the free amine of another, is often the most critical phase for racemization. The activation of the carboxyl group can increase the acidity of the alpha-proton. Furthermore, the bases used to neutralize acids generated during coupling or to facilitate the reaction (e.g., diisopropylethylamine (DIEA), N-methylmorpholine (NMM), or 2,4,6-collidine) can directly induce racemization slideshare.nethighfine.com. Sterically hindered bases, such as 2,4,6-collidine, generally lead to lower levels of racemization compared to less hindered bases like DIEA or triethylamine, due to their reduced ability to access and abstract the alpha-proton slideshare.nethighfine.com. Solvents also influence racemization rates; highly polar solvents can sometimes accelerate the process slideshare.net.

Methodologies for Assessing Chiral Purity

Accurate assessment of the enantiomeric purity of amino acids and peptide sequences is essential. Several analytical techniques are employed for this purpose, primarily chromatography and spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers nih.govresearchgate.netsigmaaldrich.commdpi.com. This method relies on the use of a chiral stationary phase (CSP) or derivatization with a chiral reagent to convert enantiomers into diastereomers, which can then be separated on an achiral column.

Chiral Stationary Phases (CSPs): CSPs are columns packed with materials that can selectively interact with one enantiomer over the other. Common CSPs for amino acid analysis include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides (e.g., teicoplanin-based columns like Astec CHIROBIOTIC® T) nih.govsigmaaldrich.commdpi.com. These phases allow for the direct separation of enantiomers based on differential binding affinities. Studies have shown that D-amino acids are often retained differently than L-amino acids on macrocyclic glycopeptide CSPs sigmaaldrich.com.

Derivatization: Alternatively, amino acids can be derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated using standard reversed-phase HPLC columns. Examples of derivatization reagents include Marfey's reagent (l-FDAA) or its improved version, l-FDLA, and N-R-mandelyl-L-cysteine nih.govresearchgate.netresearchgate.net. The resulting diastereomeric derivatives exhibit different retention times, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

NMR spectroscopy offers a non-chromatographic approach to assess stereochemical purity. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) that form diastereomeric complexes or derivatives with the amino acid enantiomers researchgate.netmdpi.comunipi.itnih.gov.

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that interact non-covalently with the analyte enantiomers, creating diastereomeric solvates. These solvates exhibit distinct chemical shifts in their NMR spectra, allowing for the differentiation and quantification of enantiomers. Bis-thiourea derivatives and other chiral auxiliaries have been developed for this purpose researchgate.netmdpi.comunipi.it. The presence of a chiral catalyst, such as an iridium–heterocyclic carbene complex, can also induce hyperpolarization and enable enantiomer differentiation via NMR nih.gov.

Chiral Derivatizing Agents (CDAs): Similar to chiral HPLC derivatization, CDAs can be used to covalently link a chiral moiety to the amino acid enantiomers, forming diastereomers. These diastereomers can then be analyzed by NMR, with the trifluoromethyl group in reagents like Mosher's reagent providing a distinct signal in 19F NMR researchgate.net. NMR can also be used to estimate epimerization levels by monitoring the chemical shifts and coupling constants of the signals associated with the alpha-stereocenter in dipeptides rsc.org.

Strategies for Maintaining Stereochemical Purity During Peptide Elongation

Minimizing racemization during peptide synthesis is crucial for obtaining pure and biologically active peptides. Several strategies have been developed to achieve this goal, particularly for sensitive amino acids like phenylglycine derivatives.

Optimized Coupling Reagents and Additives: The selection of coupling reagents and additives is critical. While traditional carbodiimide-based coupling agents can lead to significant racemization, newer reagents and additives have been developed to suppress this side reaction. For instance, the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-hydroxyimino acetate (B1210297) (Oxyma Pure) can significantly reduce racemization by forming activated esters that are less prone to enolization highfine.comorgsyn.org. Oxyma Pure, in particular, has demonstrated superior performance in preserving stereochemical purity, even for phenylglycine residues orgsyn.org.

Choice of Base: The type of base used during coupling and Fmoc deprotection has a substantial impact. Sterically hindered, less basic organic bases, such as 2,4,6-collidine, are preferred over smaller, more basic amines like DIEA or triethylamine, as they are less likely to abstract the alpha-proton slideshare.nethighfine.com.

Reaction Conditions: Controlling reaction parameters like temperature and solvent can also help mitigate racemization. Lower reaction temperatures generally reduce the rate of enolization and subsequent racemization researchgate.net.

Specific Protocols for Phenylglycine: For phenylglycine derivatives, specific coupling protocols have been optimized. For example, the combination of DEPBT or COMU with sterically hindered bases like TMP or DMP has been shown to reduce racemization of Fmoc-phenylglycine to negligible levels during the critical coupling step researchgate.net.

By carefully selecting coupling reagents, bases, additives, and optimizing reaction conditions, the stereochemical integrity of this compound can be effectively maintained throughout the peptide synthesis process, ensuring the production of high-purity peptides.

Compound Table:

| Compound Name | Abbreviation |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-chloro-phenylglycine | This compound |

| Phenylglycine | Phg |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylglycine | Fmoc-L-Phg-OH |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylglycine-Pro-NH2 | Fmoc-Phg-Pro-NH2 |

| Z-L-Phenylglycine | Z-L-Phg |

| Z-D-Phenylglycine-Pro-NH2 | Z-D-Phg-Pro-NH2 |

| Z-L-Phenylglycine-Val-OMe | Z-L-Phg-Val-OMe |

| N,N-diisopropylethylamine | DIEA |

| N-methylmorpholine | NMM |

| 2,4,6-collidine | TMP / Collidine |

| 1-hydroxybenzotriazole | HOBt |

| 1-hydroxy-7-azabenzotriazole | HOAt |

| Ethyl 2-cyano-2-hydroxyimino acetate | Oxyma Pure |

| N-alpha-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide | l-FDLA |

| N-alpha-(5-Fluoro-2,4-dinitrophenyl)-l-alaninamide | l-FDAA |

| N-R-mandelyl-L-cysteine | R-NMC |

| N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester | BTCC |

| 1,4-Diazabicyclo[2.2.2]octane | DABCO |

| 3,5-bis(trifluoromethyl)phenyl moiety | |

| Mosher reagent (α-methoxy-α-trifluoromethylphenylacetic acid) | MTPA |

| N-3,5-dinitrobenzoyl | N-DNB |

| 4-azidobenzyl | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC-HCl |

| DEPBT (3-(Diethoxyphosphoryloxy)-1,2-benzisothiazole-1,1-dioxide) | DEPBT |

| COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | COMU |

| Dimethylphenylphosphine oxide | DMP |

| N-hydroxybenzotriazoles | |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| 9-Fluorenylmethoxycarbonyl-Asp(OtBu)-(Dmb)Gly-OH | Fmoc-Asp(OtBu)-(Dmb)Gly-OH |

| 3,5-bis(trifluoromethyl)phenyl moiety | |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-chloro-phenylglycine | This compound |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylglycine | Fmoc-L-Phg-OH |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylglycine-Pro-NH2 | Fmoc-Phg-Pro-NH2 |

| Z-L-Phenylglycine | Z-L-Phg |

| Z-D-Phenylglycine-Pro-NH2 | Z-D-Phg-Pro-NH2 |

| Z-L-Phenylglycine-Val-OMe | Z-L-Phg-Val-OMe |

| N,N-diisopropylethylamine | DIEA |

| N-methylmorpholine | NMM |

| 2,4,6-collidine | TMP / Collidine |

| 1-hydroxybenzotriazole | HOBt |

| 1-hydroxy-7-azabenzotriazole | HOAt |

| Ethyl 2-cyano-2-hydroxyimino acetate | Oxyma Pure |

| N-alpha-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide | l-FDLA |

| N-alpha-(5-Fluoro-2,4-dinitrophenyl)-l-alaninamide | l-FDAA |

| N-R-mandelyl-L-cysteine | R-NMC |

| N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester | BTCC |

| 1,4-Diazabicyclo[2.2.2]octane | DABCO |

| 3,5-bis(trifluoromethyl)phenyl moiety | |

| Mosher reagent (α-methoxy-α-trifluoromethylphenylacetic acid) | MTPA |

| N-3,5-dinitrobenzoyl | N-DNB |

| 4-azidobenzyl | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC-HCl |

| DEPBT (3-(Diethoxyphosphoryloxy)-1,2-benzisothiazole-1,1-dioxide) | DEPBT |

| COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | COMU |

| Dimethylphenylphosphine oxide | DMP |

| N-hydroxybenzotriazoles | |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| 9-Fluorenylmethoxycarbonyl-Asp(OtBu)-(Dmb)Gly-OH | Fmoc-Asp(OtBu)-(Dmb)Gly-OH |

| 3,5-bis(trifluoromethyl)phenyl moiety |

Data Table 1: Influence of Bases on Phenylglycine Racemization During Peptide Coupling

This table illustrates the general trend observed for the impact of different bases on the racemization of phenylglycine derivatives during peptide coupling, a critical step for maintaining stereochemical integrity.

| Base | Steric Hindrance | Relative Basicity | Typical Racemization Level (for Phg derivatives) | Primary Mechanism of Racemization | Reference |

| Triethylamine (TEA) | Low | Moderate | High | Alpha-proton abstraction | slideshare.nethighfine.com |

| DIEA | Moderate | High | Moderate to High | Alpha-proton abstraction | slideshare.nethighfine.com |

| NMM | Moderate | Moderate | Moderate | Alpha-proton abstraction | slideshare.nethighfine.com |

| 2,4,6-Collidine (TMP) | High | Moderate | Low | Alpha-proton abstraction | slideshare.nethighfine.com |

Note: Specific racemization percentages can vary significantly based on the coupling reagent, solvent, temperature, and the exact phenylglycine derivative used.

Data Table 2: Effectiveness of Coupling Additives in Minimizing Phenylglycine Racemization

This table highlights the comparative effectiveness of common additives in suppressing racemization, particularly for sensitive amino acids like phenylglycine.

| Additive | Racemization Suppression Effectiveness (for Phg) | Mechanism of Action | Reference |

| HOBt | Moderate | Forms activated ester less prone to enolization | highfine.comorgsyn.org |

| HOAt | Good | Forms activated ester with enhanced stability against racemization | highfine.comorgsyn.org |

| Oxyma Pure | Excellent | Forms highly stable activated ester, significantly reducing enolization/racemization | orgsyn.org |

| No additive | Poor | Direct activation of carboxyl group increases alpha-proton acidity | highfine.comorgsyn.org |

Spectroscopic and Analytical Characterization Methodologies for N Alpha 9 Fluorenylmethyloxycarbonyl L 4 Chloro Phenylglycine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of Fmoc-L-phg(4-CL)-OH by analyzing the magnetic properties of its atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Structural Elucidation and Aromatic Substitution Pattern Confirmation

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, ¹H NMR spectra reveal characteristic signals corresponding to the Fmoc protecting group, the amino acid backbone, and the 4-chlorophenyl moiety.

The Fmoc group typically exhibits signals in the aromatic region (δ 7.2–7.8 ppm) due to the fluorene (B118485) ring system, and a distinctive doublet and triplet for the methylene (B1212753) (CH₂) and methine (CH) protons of the fluorenylmethoxy linker, respectively, usually around δ 4.2–4.5 ppm rsc.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comfishersci.calookchem.com.

The amino acid backbone contributes signals for the alpha-proton (CH) and the amide proton (NH). The alpha-proton of phenylglycine derivatives typically resonates in the δ 4.5–5.0 ppm range, while the NH proton is observable as a broad singlet, often in the δ 5.5–8.0 ppm range, depending on solvent and concentration iiserpune.ac.inntu.ac.uk.

The 4-chlorophenyl group displays a characteristic aromatic proton pattern. Due to the para-substitution of chlorine, the phenyl ring typically shows two sets of signals, often appearing as doublets in the aromatic region (approximately δ 7.1–7.4 ppm) acs.org. The protons ortho to the chlorine atom are usually found at slightly higher chemical shifts than those meta to it. For instance, in related compounds, ortho protons appear around δ 7.2–7.4 ppm, and meta protons around δ 7.1–7.2 ppm acs.org.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Typical Multiplicity | Assignment |

| Fmoc Aromatic (H-a) | 7.20 - 7.45 | Multiplet | Fluorene ring protons |

| Fmoc Aromatic (H-b) | 7.55 - 7.80 | Multiplet | Fluorene ring protons |

| 4-Chlorophenyl (ortho) | 7.15 - 7.35 | Doublet | Protons ortho to Cl on phenyl ring |

| 4-Chlorophenyl (meta) | 7.35 - 7.55 | Doublet | Protons meta to Cl on phenyl ring |

| Fmoc CH₂ | 4.20 - 4.50 | Doublet | Methylene bridge of Fmoc group |

| Fmoc CH | 4.20 - 4.50 | Triplet | Methine of Fmoc group |

| Amino Acid α-CH | 4.50 - 5.00 | Multiplet | Alpha-carbon proton of the phenylglycine moiety |

| Amino Acid NH | 5.50 - 8.00 | Broad Singlet | Amide proton |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Carbon (¹³C) NMR for Backbone and Side-Chain Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for confirmation of the presence of all functional groups and structural fragments.

The Fmoc group shows characteristic ¹³C signals. The carbonyl carbon of the carbamate (B1207046) linkage typically appears around δ 155 ppm. The methylene and methine carbons of the fluorenylmethoxy linker resonate around δ 47 ppm and δ 66 ppm, respectively. The aromatic carbons of the fluorene system are observed in the δ 119–145 ppm range rsc.orgchemicalbook.comchemicalbook.comfishersci.calookchem.comarkat-usa.org.

The amino acid backbone signals include the alpha-carbon (CH) of the phenylglycine moiety, typically found around δ 50–60 ppm, and the carboxyl carbon (COOH), which resonates in the δ 170–175 ppm range chemicalbook.comchemicalbook.comfishersci.caarkat-usa.org.

The 4-chlorophenyl group exhibits signals for its distinct carbon atoms. The ipso-carbon directly attached to chlorine is usually deshielded and appears in the range of δ 130–135 ppm acs.org. The other aromatic carbons (ortho, meta, and para) are typically observed between δ 125–135 ppm acs.orgmalayajournal.org.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

| Fmoc Carbonyl | 155 - 157 | Carbamate carbonyl of Fmoc group |

| Fmoc CH₂ | 47 - 48 | Methylene bridge of Fmoc group |

| Fmoc CH | 66 - 67 | Methine of Fmoc group |

| Fmoc Aromatic Carbons | 119 - 145 | Fluorene ring carbons |

| Amino Acid α-Carbon | 50 - 60 | Alpha-carbon of the phenylglycine moiety |

| Amino Acid Carboxyl | 170 - 175 | Carboxyl carbon of the phenylglycine moiety |

| 4-Chlorophenyl (ipso) | 130 - 135 | Carbon attached to Cl on phenyl ring |

| 4-Chlorophenyl (ortho) | 128 - 130 | Carbons ortho to Cl on phenyl ring |

| 4-Chlorophenyl (meta) | 127 - 129 | Carbons meta to Cl on phenyl ring |

| 4-Chlorophenyl (para) | 133 - 135 | Carbon para to Cl on phenyl ring (if not ipso) |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning signals and confirming the connectivity within this compound.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons, such as those within the Fmoc methylene group or the aromatic ring systems.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons. This is particularly useful for assigning the alpha-carbon and its corresponding proton.

HMBC establishes correlations between protons and carbons separated by two or three bonds. This technique is crucial for confirming the linkage between the Fmoc group and the amino acid backbone, and for assigning carbons in the aromatic rings based on their correlation with specific protons. For example, HMBC can confirm the connection of the Fmoc carbonyl carbon to the amino nitrogen and the attachment of the phenylglycine alpha-carbon to the 4-chlorophenyl ring. acs.orgrsc.orgnih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, serving as a critical tool for its identification and purity assessment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental formula. The molecular formula for this compound is C₂₃H₁₈ClNO₄.

The calculated exact monoisotopic mass for C₂₃H₁₈ClNO₄ is approximately 407.0924 Da . HRMS analysis typically provides a measured mass with high accuracy (e.g., within 5 ppm), which, when compared to the calculated exact mass, confirms the elemental composition. For instance, a measured mass of 407.0918 Da for the [M+H]⁺ ion would strongly support the proposed formula.

Electrospray Ionization (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique commonly used in MS for analyzing polar and thermally labile molecules like this compound. It typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), as well as adduct ions (e.g., [M+Na]⁺).

In positive ion mode ESI-MS, this compound is expected to yield a prominent ion at m/z approximately 408.0950 ([M+H]⁺), corresponding to the addition of a proton to the molecule. Adducts such as [M+Na]⁺ (at m/z ~430.0770) may also be observed. niscpr.res.innih.govnih.gov

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at m/z approximately 406.0846 . niscpr.res.innih.gov

ESI-MS/MS (tandem mass spectrometry) can further fragment these molecular ions to provide structural information, aiding in the confirmation of specific linkages and functional groups. For example, fragmentation patterns can reveal the loss of the Fmoc group or parts thereof, or cleavage within the amino acid side chain. niscpr.res.innih.govnih.gov

Advanced Applications and Research Directions of N Alpha 9 Fluorenylmethyloxycarbonyl L 4 Chloro Phenylglycine

Incorporation into Peptidomimetics and Constrained Peptide Architectures

The rigid nature of the 4-chlorophenylglycine side chain makes Fmoc-L-phg(4-CL)-OH a prime candidate for the synthesis of peptidomimetics and conformationally constrained peptides. These modified peptides often exhibit superior properties compared to their natural counterparts.

The introduction of non-natural amino acids like 4-chlorophenylglycine can significantly increase the metabolic stability of peptides. The presence of the chloro-substituted phenyl group can sterically hinder the approach of proteolytic enzymes, thereby slowing down the degradation of the peptide in biological systems. This enhanced stability translates to a longer half-life and potentially improved therapeutic efficacy.

The incorporation of this compound into a peptide sequence can impose significant conformational constraints. The bulky 4-chlorophenyl side chain restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined three-dimensional structure. This pre-organization of the peptide's conformation can be advantageous for several reasons:

Increased Receptor Affinity: By locking the peptide into a bioactive conformation that closely mimics the binding motif of the natural ligand, the entropic penalty of binding is reduced, leading to higher affinity.

Enhanced Selectivity: A more rigid peptide analogue is less likely to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.

Structure-Activity Relationship (SAR) Studies: The use of conformationally restricted analogues helps in elucidating the precise structural requirements for biological activity.

| Parameter | Effect of Incorporating this compound | Rationale |

| Metabolic Stability | Increased | Steric hindrance from the 4-chlorophenyl group reduces susceptibility to proteolysis. |

| Bioactivity | Potentially Enhanced | The chlorine atom can participate in halogen bonding, improving binding affinity. |

| Conformational Flexibility | Decreased | The bulky side chain restricts backbone rotation, leading to a more defined structure. |

| Receptor Selectivity | Potentially Increased | A rigid conformation is less likely to fit into off-target binding sites. |

Role in Ligand Discovery and Drug Design Methodologies

The unique properties of this compound make it a valuable tool in modern drug discovery workflows, particularly in the generation of diverse peptide libraries and the modulation of protein-protein interactions.

This compound can be readily incorporated into solid-phase peptide synthesis (SPPS) protocols to generate large and diverse peptide libraries. These libraries, containing peptides with the 4-chlorophenylglycine residue at various positions, can be screened against a wide range of biological targets to identify novel hit compounds. The structural rigidity and potential for enhanced binding imparted by this amino acid can increase the probability of finding potent and selective ligands within these libraries.

The 4-chlorophenyl group of this amino acid can serve as a key pharmacophoric element in the design of peptide-based inhibitors. It can be strategically positioned to interact with specific pockets or "hot spots" on the surface of a protein target. The chlorine atom, through halogen bonding or other non-covalent interactions, can disrupt critical protein-protein interactions (PPIs) that are often implicated in disease pathways. This makes this compound an important building block for developing novel therapeutics that target challenging disease mechanisms.

| Application | Role of this compound | Outcome |

| Peptide Library Synthesis | Introduction of structural diversity and conformational constraint. | Identification of novel peptide-based hits with improved properties. |

| Inhibition of PPIs | The 4-chlorophenyl group acts as a key binding element. | Disruption of disease-relevant protein-protein interactions. |

| SAR Studies | Systematic replacement of natural amino acids to probe binding requirements. | Elucidation of the structural basis for bioactivity and rational drug design. |

Applications in Bioconjugation Chemistry

While the primary applications of this compound are in peptide and peptidomimetic design, its derivatives could potentially be used in bioconjugation. The phenyl ring offers a site for further chemical modification, although this is a less common application. For instance, the aromatic ring could be functionalized to introduce reactive handles for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug delivery systems. However, more direct and efficient methods for bioconjugation are typically employed. The primary value of this compound remains in its ability to modulate the structure and function of peptides themselves.

Site-Specific Labeling and Modification of Biomolecules

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique in protein engineering, allowing for the introduction of novel chemical functionalities to probe or alter protein function. rsc.orginteresjournals.orgportlandpress.com This method provides precise control over the location of modification, which is a significant advantage over traditional methods that target natural amino acid residues and often result in heterogeneous products. interesjournals.orgpnas.org The incorporation of UAAs can be used to install spectroscopic probes, mimics of post-translational modifications, or chemical handles for subsequent bioorthogonal reactions. rsc.orgpnas.org

Halogenated amino acids, such as 4-chloro-phenylalanine and by extension 4-chloro-phenylglycine, are of particular interest. The chloro-substituent can introduce unique electronic and steric properties into a protein's structure without causing significant perturbation. Fmoc-4-chloro-L-phenylalanine is utilized in protein engineering to modify proteins, potentially enhancing their stability or activity. chemimpex.com By genetically encoding the incorporation of an amino acid like 4-chloro-phenylglycine, researchers can create proteins with enhanced pharmacological properties or use the halogen as a probe for structural studies. chemimpex.com The Fmoc-protected version, this compound, serves as the essential building block for introducing this UAA during solid-phase peptide synthesis, a foundational step for creating peptide-based tools for research. chemimpex.com

Development of Targeted Delivery Systems

Fmoc-protected amino acids are increasingly explored as key components in the design of sophisticated drug delivery systems. mdpi.com Their ability to self-assemble into nanostructures, such as hydrogels, makes them excellent candidates for encapsulating and facilitating the controlled release of therapeutic agents. mdpi.comfrontiersin.org For instance, hydrogels derived from Fmoc-phenylalanine derivatives have been shown to encapsulate non-steroidal anti-inflammatory drugs, demonstrating their potential as injectable materials for sustained local drug release. frontiersin.org

Furthermore, Fmoc-amino acids can act as linkers in the construction of prodrugs designed for targeted therapy. dovepress.com In one strategy, an anticancer drug was conjugated to a targeting molecule (folic acid) via an Fmoc-amino acid linker, creating a multi-small molecule system. dovepress.com This approach improved the drug's water solubility, loading capacity, and tumor-targeting ability while reducing toxicity. dovepress.com The incorporation of this compound into such systems could offer advantages by modulating the drug's release profile or its interaction with carrier molecules due to the specific physicochemical properties of the chlorinated phenylglycine residue. chemimpex.com

Self-Assembly and Supramolecular Chemistry

The Fmoc group attached to amino acids is a potent driver of self-assembly, enabling these small molecules to form highly ordered, large-scale supramolecular structures. nih.govreading.ac.uk This behavior is central to their application in creating soft materials like gels.

Fmoc-Amino Acid-Based Hydrogelators and Organogelators

Fmoc-protected amino acids are a well-established class of low molecular weight gelators (LMWGs), capable of forming gels in both water (hydrogels) and organic solvents (organogels). acs.orgmdpi.com The process of gelation involves the self-assembly of the gelator molecules into a three-dimensional network of nanofibers that immobilizes the solvent. acs.org This ability is not restricted to a few specific amino acids; a wide range of Fmoc-amino acids, including those with aromatic and non-aromatic side chains, can act as gelators. mdpi.com

The formation of these gels is reversible and can be triggered by changes in environmental conditions such as pH or temperature, or through enzymatic action. reading.ac.ukacs.orgnih.gov For example, a non-gelling precursor, Fmoc-tyrosine phosphate, can be converted by a phosphatase enzyme into the hydrogelator Fmoc-tyrosine, inducing gel formation. reading.ac.ukacs.org The properties of the resulting gel—such as its stiffness, stability, and porosity—are highly dependent on the chemical structure of the amino acid side chain. nih.govmdpi.com Therefore, a hydrogel formed from this compound would be expected to have distinct characteristics influenced by the size and electronics of the 4-chlorophenyl group.

Investigation of Self-Assembly Mechanisms (e.g., π-π Stacking, Hydrogen Bonding)

The self-assembly of Fmoc-amino acids into supramolecular structures is governed by a delicate balance of non-covalent interactions. mdpi.com The two primary driving forces are π-π stacking and hydrogen bonding. nih.govacs.org

π-π Stacking: The large, planar fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other. mdpi.comrsc.org This interaction is a major contributor to the initial aggregation of the molecules and the formation of the core of the resulting nanofibers. rsc.orgnih.gov Studies have confirmed that disrupting these π-π interactions effectively prevents the formation of self-assembled structures. rsc.org

Hydrogen Bonding: The amino acid portion of the molecule provides sites for hydrogen bonding. These interactions occur between the carbamate (B1207046) groups and the carboxylic acid moieties, often leading to the formation of extended β-sheet-like arrangements that stabilize the nanofiber structure. mdpi.commdpi.comacs.org

The interplay between these forces, along with hydrophobic and electrostatic interactions, dictates the final morphology of the assembled structures, which can range from nanofibers and nanoribbons to nanoparticles. mdpi.comacs.org The self-assembly process can be complex, sometimes involving a liquid-liquid phase separation step that precedes the nucleation of the final nanofibrils. mdpi.com

Table 1: Key Interactions in Fmoc-Amino Acid Self-Assembly

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Fluorenyl (Fmoc) rings | Primary driving force for aggregation; forms the core of nanofibers. mdpi.comrsc.org |

| Hydrogen Bonding | Carbamate (-NHCOO-), Carboxylic acid (-COOH), Amino acid side chains | Stabilizes the nanofiber structure, often through β-sheet formation. mdpi.commdpi.com |

| Hydrophobic Interactions | Amino acid side chains (if nonpolar), Fluorenyl group | Contributes to the removal of molecules from the aqueous phase. mdpi.com |

| Electrostatic Interactions | Carboxylic acid (deprotonated), Amino acid side chains (if charged) | Influences assembly, particularly in response to pH changes. rsc.org |

Theoretical and Computational Studies

To complement experimental observations, theoretical and computational methods are invaluable for understanding the molecular-level details of how molecules like this compound behave and interact.

Molecular Modeling of Conformations and Interactions

Molecular modeling, particularly molecular dynamics (MD) simulations, provides powerful insights into the conformational preferences and self-assembly pathways of Fmoc-amino acids. scilit.comnih.gov These simulations can model the behavior of molecules in solution over time, revealing how they aggregate and organize into larger structures. nih.gov

Computational studies have been used to:

Investigate Fibril Structure: MD simulations of Fmoc-dialanine showed that the molecules converge into a fibril with the Fmoc groups stacked in the core, creating a structure with an amphiphilic surface that can lead to further aggregation. nih.gov

Analyze Conformational Preferences: Ramachandran plot analysis from MD simulations can identify the preferred secondary structures (e.g., helical, extended) of the peptide backbone in solution. nih.govresearchgate.net

Clarify Interaction Hierarchies: Simulations have helped confirm that for many Fmoc-peptide systems, stacking of the Fmoc groups and hydrogen bonding with water are the most critical stabilizing forces, with traditional β-sheet-like hydrogen bonding playing a less prevalent role than previously thought. nih.govnih.gov

Predict Binding and Interactions: Molecular docking can be used to simulate how these molecules interact with other entities, such as fucoidan (B602826) in a composite hydrogel, identifying the specific reaction sites and forces involved. mdpi.com

By applying these computational tools to this compound, researchers can develop hypotheses about its preferred conformation, how the chlorinated ring affects π-π stacking, and the likely structure of its self-assembled nanomaterials.

Table 2: Computational Methods in the Study of Fmoc-Amino Acids

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the self-assembly process in a solvent box. | Reveals fibril structure, conformational changes, role of solvent, and importance of different non-covalent interactions. nih.govnih.gov |

| Molecular Docking | Predicting the binding mode and affinity between a molecule and a receptor/partner. | Identifies potential binding sites and the types of forces (e.g., electrostatic, hydrogen bonds) governing the interaction. mdpi.com |

| Quantum Mechanics (QM) Calculations | Investigating the electronic structure and conformational properties of a single molecule or small cluster. | Provides detailed information on bond energies, charge distribution, and preferred low-energy conformations. acs.org |

| Coarse-Grained (CG) Simulations | Modeling large-scale assembly over longer timescales by simplifying molecular representation. | Allows for the study of morphological transitions and the influence of solvent variation on the final structure. rsc.org |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations serve as a powerful theoretical microscope for understanding the intrinsic electronic properties of molecules, which in turn dictate their chemical reactivity and stability. For complex synthetic building blocks like N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-chloro-phenylglycine (this compound), these computational methods provide invaluable insights that are complementary to experimental observations. While specific, in-depth quantum chemical studies published exclusively for this compound are not extensively available, we can extrapolate the methodologies and expected findings based on research into closely related Fmoc-protected amino acids and phenylglycine derivatives.

The primary goal of applying quantum chemistry to this compound is to map its electronic landscape. This allows for the prediction of its behavior in the intricate environment of peptide synthesis. Methodologies such as Density Functional Theory (DFT) are commonly employed for molecules of this size, offering a good balance between computational cost and accuracy. Such calculations can elucidate molecular geometry, orbital energies, electrostatic potential, and various reactivity descriptors.

A critical aspect of the stability of phenylglycine derivatives is their susceptibility to racemization at the alpha-carbon, particularly during the base-catalyzed coupling step in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net The increased acidity of the benzylic α-proton makes it prone to abstraction, leading to a loss of stereochemical integrity. researchgate.net Quantum chemical calculations can quantify this risk by:

Calculating pKa values: Theoretical calculations can predict the acidity of the α-proton, confirming its higher lability compared to other amino acid derivatives.

Modeling Reaction Pathways: DFT can be used to model the transition states of the base-catalyzed epimerization process, determining the energy barriers involved. A lower calculated energy barrier would correlate with a higher risk of racemization, guiding the selection of milder coupling reagents or bases to preserve stereochemistry. researchgate.net

Reactivity can be further understood by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the electron-rich aromatic systems of the fluorenyl and chlorophenyl groups, as well as the carboxyl and carbamate functionalities, would be the primary contributors to these orbitals.

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Conceptual)

This table presents conceptual data representative of what a DFT calculation for this compound might yield, based on similar compounds. These values are for illustrative purposes.

| Parameter | Conceptual Value (eV) | Implication for Reactivity & Stability |

| EHOMO | -6.5 eV | Indicates electron-donating capability, likely centered on the aromatic rings. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability, relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate kinetic stability; a significant energy input is needed for excitation. |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron; relates to resistance to oxidation. |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron; relates to ability to be reduced. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution; higher value indicates greater stability. |

| Electrophilicity Index (ω) | 2.87 eV | Describes the propensity of the molecule to act as an electrophile. |